N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-10(19)17-24(22,23)12-8-6-11(7-9-12)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNHASYHHVRKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a sulfonylacetamide derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the sulfonylacetamide group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, thiols
The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound A : 2-(1,3-dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide (CAS 510763-65-2)
- Key Differences : The phenyl ring substituent is a dipropylsulfamoyl group (-SO₂N(C₃H₇)₂) instead of sulfonylacetamide (-SO₂NHCOCH₃).
- The molecular weight (MW) of Compound A is higher (estimated ~450 g/mol vs. ~370 g/mol for the target compound) due to the bulky dipropylamine moiety .
Compound B : 2-(1,3-dioxoisoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (CAS 611193-45-4)
- Key Differences: The substituent is a morpholine-sulfonyl group (-SO₂C₄H₈NO).
- Impact : The morpholine ring introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to the target compound. The MW of Compound B is 429.45 g/mol, slightly higher than the target due to the morpholine oxygen and nitrogen atoms .
Variations in the Isoindole Core
Compound C : N-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- Key Differences: A phenoxy group (-OPh) is appended to the 5-position of the isoindole ring.
- The MW (372.37 g/mol) is comparable to the target compound, but the added aromaticity could reduce solubility .
Compound D : (S)-N-(2-(1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide (CAS 1384439-79-5)
- Key Differences : The isoindole core is substituted with a dihydroxyphenyl-methylsulfonylethyl chain.
- Impact : This complex substituent introduces chirality and multiple hydrogen-bonding sites, likely enhancing biological activity (e.g., kinase inhibition). The MW exceeds 500 g/mol, significantly larger than the target compound .
Functional Group Replacements
Compound E : Acetamide, N-[4-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methoxy]phenyl]
- Key Differences : A methoxy (-OCH₂-) linker replaces the sulfonyl group.
- Impact: The absence of sulfonyl reduces acidity and hydrogen-bonding capacity.
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-[4-(1,3-dioxoisoindol-2-yl)phenyl]sulfonylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of phthalimide derivatives. Its structure includes a phthalimide moiety linked to a sulfonylacetamide group, which contributes to its unique chemical properties. The compound is characterized by the following chemical formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 356567-67-4 |
| Molecular Weight | 356.43 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may act as an enzyme inhibitor, potentially modulating various biological pathways. The mechanism involves the binding of the compound to the active sites of enzymes or receptors, thereby inhibiting their activity or altering their signaling pathways .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer progression and immune regulation . The structure-activity relationship (SAR) studies indicate that modifications in the sulfonamide group can significantly enhance inhibitory potency.
Anticancer Properties
The compound has shown promise in anticancer research. For instance, related sulfonamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays revealed that some derivatives exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity . The potential mechanisms include apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Inhibitory Activity Against IDO:
- Cytotoxicity in Cancer Cell Lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
